14-O-acetylneoline

Description

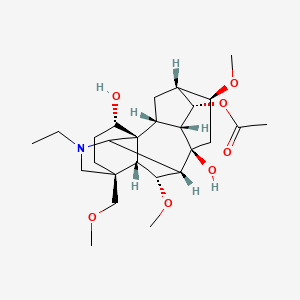

Structure

3D Structure

Properties

Molecular Formula |

C26H41NO7 |

|---|---|

Molecular Weight |

479.6 g/mol |

IUPAC Name |

[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18R)-11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate |

InChI |

InChI=1S/C26H41NO7/c1-6-27-11-24(12-31-3)8-7-17(29)26-15-9-14-16(32-4)10-25(30,18(15)20(14)34-13(2)28)19(23(26)27)21(33-5)22(24)26/h14-23,29-30H,6-12H2,1-5H3/t14-,15-,16+,17+,18-,19-,20+,21+,22-,23?,24+,25-,26+/m1/s1 |

InChI Key |

RVSYWRBZSPBTQV-YMKZMQERSA-N |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)OC)O)COC |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C)OC)O)OC)O)COC |

Synonyms |

14-O-acetylneoline |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 14-O-acetylneoline: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-O-acetylneoline is a C19-diterpenoid alkaloid naturally occurring in plants of the Aconitum genus, notably Aconitum laciniatum and Aconitum carmichaeli.[1][2][3] As a derivative of neoline, this complex natural product has garnered interest in the scientific community for its potential therapeutic properties, particularly its anti-inflammatory and anticancer activities.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, supported by experimental data and protocols.

Chemical Structure and Properties

This compound is characterized by a complex hexacyclic aconitane skeleton. Its chemical identity is defined by the following properties:

| Property | Value | Reference |

| Chemical Formula | C₂₆H₄₁NO₇ | [2][5] |

| Molecular Weight | 479.61 g/mol | [2] |

| CAS Number | 1354-86-5 | [2] |

| Protonated Molecular Formula | C₂₆H₄₂NO₇⁺ | [5] |

| HR-EI-MS [M+H]⁺ | 480.2955 | [5] |

The structure of this compound has been elucidated and confirmed through various spectroscopic methods, including ¹H-NMR and ¹³C-NMR.[5]

Structure Diagram:

Caption: A placeholder for the 2D chemical structure of this compound. A detailed structural image is recommended for accurate representation.

Biological Activities

Anti-inflammatory Activity

Research has demonstrated the significant anti-inflammatory properties of this compound in a murine model of ulcerative colitis induced by 2,4,6-trinitrobenzenesulfonic acid (TNBS).[5]

Experimental Data Summary:

A study on TNBS-induced colitis in mice revealed that treatment with this compound led to a dose-dependent amelioration of disease symptoms.[5]

| Treatment Group | Dose | Mean Body Weight Change (Day 3 vs Day 1) | Mean Clinical Score (Day 3) | Mean Colon Length (cm) |

| Naive | - | Gain | 0 | ~7.5 |

| TNBS only | - | Loss | ~3.5 | ~5.5 |

| This compound | 10 µg | Reduced Loss | ~2.5 | ~6.0 |

| This compound | 20 µg | Gain | ~1.5 | ~6.5 |

| This compound | 50 µg | Gain | ~2.0 | ~6.2 |

Data synthesized from the graphical representations in the cited study.[5][6]

These findings indicate that this compound can protect against weight loss, improve clinical outcomes, and reduce colon shortening in a dose-dependent manner. The 20 µg dose showed the most significant protective effects.[5][6]

Anticancer Activity

Preliminary studies have suggested that this compound possesses growth-inhibitory effects on several human cancer cell lines, including gastric carcinoma (SGC-7901), hepatic carcinoma (HepG2), and lung cancer (A549) cells.[4] However, specific quantitative data, such as IC50 values, from the available literature are limited.

Experimental Protocols

Isolation of this compound from Aconitum laciniatum

The following is a summary of the experimental protocol for the isolation of this compound:

Caption: Workflow for the isolation of this compound.

Detailed Steps:

-

Extraction: Powdered roots of A. laciniatum are extracted with methanol.[5]

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure.[5]

-

Acid-Base Fractionation: The crude extract is dissolved in a methanol/water mixture, acidified with HCl, and partitioned with dichloromethane (CH₂Cl₂) to separate the acidic components. The remaining aqueous layer is then basified with ammonium hydroxide (NH₄OH) and re-partitioned with CH₂Cl₂ to obtain the basic extract containing the alkaloids.[5]

-

Isolation: this compound is isolated from the basic dichloromethane fraction (DCM-2).[5]

Signaling Pathways

The precise signaling pathways through which this compound exerts its anti-inflammatory and potential anticancer effects have not yet been fully elucidated.[5] Further research is required to determine the molecular targets and mechanisms of action of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-inflammatory activity and potential for anticancer applications. The established isolation protocols and spectroscopic data provide a solid foundation for further research. Future investigations should focus on:

-

Elucidating the specific molecular targets and signaling pathways involved in its biological activities.

-

Conducting more extensive studies to quantify its anticancer effects against a broader range of cancer cell lines.

-

Developing efficient synthetic routes to enable the production of larger quantities for preclinical and clinical studies.

-

Investigating the structure-activity relationships of this compound and its derivatives to optimize its therapeutic potential.

This in-depth guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of acetylcholinesterase inhibition on immune cells in the murine intestinal mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of the Choline Kinase Inhibitor PL48 Is Due to Selective Disruption of Choline Metabolism and Transport Systems in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Diterpenoid alkaloids of Aconitum laciniatum and mitigation of inflammation by this compound in a murine model of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Diterpenoid Alkaloid 14-O-acetylneoline: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural sourcing, isolation, and biological activity of the diterpenoid alkaloid, 14-O-acetylneoline. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Natural Source of this compound

This compound is a naturally occurring diterpenoid alkaloid that has been isolated from the roots of Aconitum laciniatum. This plant is a member of the Ranunculaceae family and is found in the temperate and alpine regions of the northern hemisphere. Traditional medicine systems have utilized various Aconitum species for their pharmacological properties. Modern phytochemical investigations have led to the isolation and characterization of numerous alkaloids from these plants, including this compound.

A study focused on the chemical constituents of Aconitum laciniatum led to the isolation of five distinct diterpenoid alkaloids, one of which was identified as this compound. The other co-isolated compounds are listed in the table below.

| Compound Name | Compound Type |

| Pseudaconitine | Diterpenoid Alkaloid |

| 14-veratroylpseudaconine | Diterpenoid Alkaloid |

| This compound | Diterpenoid Alkaloid |

| Neoline | Diterpenoid Alkaloid |

| Senbusine A | Diterpenoid Alkaloid |

Table 1: Diterpenoid Alkaloids Isolated from Aconitum laciniatum.

Quantitative Data

Currently, there is a notable gap in the scientific literature regarding the quantitative analysis of this compound in its natural source. To date, no studies have been published that report the specific yield or concentration of this compound from the roots of Aconitum laciniatum or any other plant species. While analytical methods such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-electrospray ionization-mass spectrometry (UPLC-ESI-MS) are commonly employed for the quantification of other Aconitum alkaloids, specific validated methods for this compound are not yet described. This lack of quantitative data represents a key area for future research to aid in the sustainable sourcing and development of this compound.

Experimental Protocols: Isolation of this compound

While a detailed, step-by-step protocol for the specific isolation of this compound is not fully elucidated in a single source, a general methodology can be inferred from the study that first reported its isolation from Aconitum laciniatum. The following protocol is a composite of the described methods and general practices for the isolation of diterpenoid alkaloids from plant material.

3.1. General Workflow for Diterpenoid Alkaloid Isolation

The isolation of this compound from its natural source follows a multi-step process that begins with extraction and is followed by chromatographic purification.

3.2. Inferred Isolation Protocol

| Step | Procedure | Rationale |

| 1. Plant Material Preparation | The roots of Aconitum laciniatum are collected, dried, and ground into a fine powder. | Increases the surface area for efficient solvent extraction. |

| 2. Extraction | The powdered root material is exhaustively extracted with methanol at room temperature. | Methanol is a polar solvent effective at extracting a wide range of alkaloids. |

| 3. Filtration and Concentration | The methanol extract is filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator. | To obtain a crude extract for further purification. |

| 4. Initial Chromatographic Separation | The crude methanol extract is subjected to column chromatography on silica gel. | To separate the complex mixture of compounds based on their polarity. |

| 5. Gradient Elution | A gradient solvent system is employed for elution, starting with a non-polar solvent and gradually increasing the polarity. A common system for alkaloid separation is a mixture of chloroform and methanol. | To achieve a graded separation of compounds with varying polarities. |

| 6. Fraction Collection and Analysis | Fractions of the eluate are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound. | To monitor the separation process and identify fractions of interest. |

| 7. Pooling and Further Purification | Fractions containing this compound are pooled and may require further purification steps, such as preparative HPLC. | To obtain the pure compound. |

| 8. Structure Elucidation | The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). | To definitively identify the isolated compound as this compound. |

Table 2: Inferred step-by-step protocol for the isolation of this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-inflammatory properties. A key study investigated its effects in a murine model of Trinitrobenzene sulfonic acid (TNBS)-induced colitis, a common model for inflammatory bowel disease.

4.1. Anti-inflammatory Effects in a Colitis Model

In this preclinical model, administration of this compound resulted in:

-

Reduced weight loss

-

Lower clinical and macroscopic pathology scores

-

Decreased histological inflammation

4.2. Mechanism of Action: Inhibition of IFN-γ Signaling

A significant finding from this research was that this compound treatment led to a reduction in the colonic mRNA levels of interferon-gamma (IFN-γ). IFN-γ is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of inflammatory bowel disease and other autoimmune conditions. By reducing the expression of IFN-γ, this compound can mitigate the downstream inflammatory cascade. The precise molecular targets and the detailed signaling pathway by which this compound inhibits IFN-γ expression are yet to be fully elucidated and represent an important avenue for future research.

Conclusion and Future Directions

This compound, a diterpenoid alkaloid from Aconitum laciniatum, presents a promising lead compound for the development of novel anti-inflammatory therapeutics. Its ability to mitigate inflammation in a preclinical model of colitis by reducing IFN-γ levels highlights its potential. However, significant research gaps remain. Future work should focus on:

-

Quantitative Analysis: Development of validated analytical methods to determine the concentration and yield of this compound in its natural source.

-

Detailed Isolation Protocol: Publication of a comprehensive and reproducible protocol for the isolation of this compound.

-

Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways involved in its inhibition of IFN-γ production and its broader anti-inflammatory effects.

-

Pharmacokinetics and Toxicology: In-depth studies to understand the absorption, distribution, metabolism, excretion, and safety profile of this compound.

Addressing these research areas will be crucial for advancing the development of this compound as a potential therapeutic agent.

The intricate biosynthetic pathway of C19-diterpenoid alkaloids: A technical guide for researchers

An in-depth exploration of the enzymatic cascade, from diterpene precursors to complex alkaloids, providing a framework for future research and drug development.

The C19-diterpenoid alkaloids are a large and structurally complex class of natural products, renowned for their potent biological activities, which range from cardiotonic and anti-inflammatory to highly toxic. Found predominantly in plants of the genera Aconitum and Delphinium, these alkaloids, including the well-known aconitine, have long been a subject of fascination for chemists and pharmacologists. This technical guide provides a comprehensive overview of the core biosynthetic pathway of C19-diterpenoid alkaloids, aimed at researchers, scientists, and drug development professionals. It details the key enzymatic steps, precursor molecules, and intermediates, and presents experimental methodologies for their study.

The Core Biosynthetic Pathway: From Geranylgeranyl Pyrophosphate to the Diterpenoid Skeleton

The biosynthesis of C19-diterpenoid alkaloids originates from the general terpenoid pathway, commencing with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic C19-diterpenoid skeleton is a multi-step enzymatic process involving terpene synthases (TPSs) and cytochrome P450 monooxygenases (P450s).

The initial steps involve the cyclization of GGPP to form the diterpene skeletons of ent-kaurene and ent-atisane. This process is catalyzed by two classes of diterpene synthases (diTPSs): class II diTPSs, which protonate GGPP to form a bicyclic diphosphate intermediate, and class I diTPSs, which then convert this intermediate into the final diterpene hydrocarbon skeleton. Specifically, ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS) are key enzymes in this phase.

Following the formation of the diterpene skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases. These enzymes are crucial for the structural diversification of the diterpenoid backbone and for preparing the molecule for the incorporation of a nitrogen atom, a defining feature of alkaloids. The C20-diterpenoid alkaloids are considered the precursors to the C19-diterpenoid alkaloids. The biosynthesis of the C19 skeleton involves a fascinating skeletal rearrangement of a C20 precursor, where a denudatine-type framework undergoes rearrangement to form the characteristic aconitine-type core structure[1][2][3]. This intricate process highlights the remarkable catalytic versatility of the enzymes involved.

Quantitative Data Summary

While comprehensive quantitative data for every enzymatic step in the C19-diterpenoid alkaloid biosynthesis pathway is not yet fully available in the literature, ongoing research continues to elucidate these parameters. The following table summarizes the types of quantitative data that are crucial for understanding and engineering this pathway.

| Enzyme/Process | Substrate(s) | Product(s) | Key Quantitative Parameters | Relevant Organism(s) | References |

| ent-Copalyl Diphosphate Synthase (CPS) | Geranylgeranyl Pyrophosphate (GGPP) | ent-Copalyl Diphosphate (ent-CPP) | Km, kcat, Vmax | Aconitum spp. | [4] |

| ent-Kaurene Synthase (KS) | ent-Copalyl Diphosphate (ent-CPP) | ent-Kaurene | Km, kcat, Vmax | Aconitum spp. | [4] |

| Atisane Synthase | ent-Copalyl Diphosphate (ent-CPP) | ent-Atisane | Product Specificity, Relative Yields | Aconitum spp. | [4] |

| Cytochrome P450 Monooxygenases (CYPs) | Diterpene skeletons (e.g., ent-Atisane) | Oxidized diterpenes | Substrate Specificity, Product Profile, Conversion Rate | Aconitum spp. | [5] |

| In vivo reconstitution | Precursor molecules | C19-diterpenoid alkaloids | Product Titer (mg/L), Yield (%) | Nicotiana benthamiana, Saccharomyces cerevisiae | [6] |

Experimental Protocols

The elucidation of the C19-diterpenoid alkaloid biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome and Metabolome Analysis

This protocol describes a combined transcriptomic and metabolomic approach to identify candidate genes involved in C19-diterpenoid alkaloid biosynthesis in Aconitum species.

Materials:

-

Aconitum plant tissues (e.g., roots, stems, leaves at different developmental stages).

-

Liquid nitrogen.

-

Reagents for metabolite extraction (e.g., methanol, formic acid).

-

Reagents for RNA extraction (e.g., TRIzol, RNeasy Plant Mini Kit).

-

UPLC-QQQ-MS/MS system.

-

Next-generation sequencing platform (e.g., PacBio, Illumina).

Procedure:

-

Sample Collection and Preparation: Harvest fresh Aconitum tissues and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder.

-

Metabolite Extraction: Extract metabolites from a portion of the powdered tissue using a suitable solvent system (e.g., 80% methanol). Centrifuge to remove debris and filter the supernatant.

-

LC-MS/MS Analysis: Analyze the metabolite extract using a UPLC-QQQ-MS/MS system to identify and quantify known and putative diterpenoid alkaloids.

-

Total RNA Extraction: Extract total RNA from another portion of the powdered tissue using a commercial kit or a TRIzol-based method.

-

RNA Sequencing: Perform de novo transcriptome sequencing using a platform like PacBio for full-length transcripts and Illumina for deep sequencing.

-

Transcriptome Assembly and Annotation: Assemble the sequencing reads into unigenes and annotate them by blasting against public databases (e.g., NCBI, KEGG) to identify putative functions, particularly for terpene synthases and cytochrome P450s.

-

Correlation Analysis: Correlate the expression levels of candidate genes (from transcriptome data) with the accumulation patterns of specific diterpenoid alkaloids (from metabolome data) across different tissues and developmental stages.

-

Candidate Gene Selection: Select genes showing a strong positive correlation with the accumulation of target alkaloids for further functional characterization.

In Vitro Functional Characterization of Diterpene Synthases

This protocol details the heterologous expression of candidate diterpene synthase genes in E. coli and the subsequent in vitro enzyme assays to determine their function.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)).

-

Expression vector (e.g., pET vector).

-

Reagents for protein expression and purification (e.g., IPTG, Ni-NTA resin).

-

Substrate: Geranylgeranyl pyrophosphate (GGPP).

-

Assay buffer (e.g., HEPES buffer with MgCl2).

-

Alkaline phosphatase.

-

GC-MS system.

Procedure:

-

Gene Cloning and Expression: Clone the full-length cDNA of the candidate diterpene synthase into an E. coli expression vector. Transform the construct into an appropriate E. coli strain.

-

Protein Expression and Purification: Induce protein expression with IPTG. Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assay:

-

For class II diTPSs (CPS-like), incubate the purified enzyme with GGPP. After the reaction, treat the product with alkaline phosphatase to dephosphorylate the resulting diterpene diphosphate.

-

For coupled assays of class II and class I diTPSs, incubate both purified enzymes together with GGPP.

-

-

Product Extraction: Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).

-

GC-MS Analysis: Analyze the extracted products by GC-MS to identify the diterpene hydrocarbon produced. Compare the mass spectra and retention times with authentic standards or literature data.

Functional Characterization of Cytochrome P450s in Yeast

This protocol describes the heterologous expression of candidate cytochrome P450 genes in Saccharomyces cerevisiae (yeast) to investigate their oxidative function.

Materials:

-

Saccharomyces cerevisiae strain (e.g., WAT11).

-

Yeast expression vector (e.g., pYES-DEST52).

-

Reagents for yeast transformation and culture.

-

Substrate: Diterpene precursor (e.g., ent-atisane).

-

Microsome isolation buffer.

-

NADPH.

-

LC-MS/MS system.

Procedure:

-

Gene Cloning and Yeast Transformation: Clone the full-length cDNA of the candidate P450 and a cytochrome P450 reductase (CPR) into a yeast expression vector. Transform the construct into a suitable yeast strain.

-

Microsome Preparation: Grow the transformed yeast culture and induce protein expression. Harvest the cells and prepare microsomes by differential centrifugation.

-

Enzyme Assay: Incubate the isolated microsomes with the diterpene substrate in the presence of NADPH.

-

Product Extraction: Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

LC-MS/MS Analysis: Analyze the extracted products by LC-MS/MS to identify the oxidized diterpene products.

In Vivo Functional Validation using Virus-Induced Gene Silencing (VIGS)

VIGS is a powerful technique for the rapid in vivo functional characterization of genes in plants. This protocol outlines the general steps for VIGS in a model plant system that can be adapted for Aconitum where feasible.

Materials:

-

VIGS vectors (e.g., pTRV1 and pTRV2).

-

Agrobacterium tumefaciens strain (e.g., GV3101).

-

Aconitum or a suitable model plant for VIGS.

-

Reagents for agroinfiltration.

-

Reagents for RNA extraction and qRT-PCR.

-

LC-MS/MS system.

Procedure:

-

Vector Construction: Clone a 200-400 bp fragment of the target gene into the pTRV2 vector.

-

Agrobacterium Transformation: Transform the pTRV2 construct and the pTRV1 helper plasmid into A. tumefaciens.

-

Agroinfiltration: Infiltrate a mixture of the two Agrobacterium cultures into the leaves of young plants.

-

Gene Silencing and Analysis: After 2-4 weeks, observe the plants for any visible phenotypes. Harvest tissues from silenced and control plants.

-

Metabolite Analysis: Analyze the levels of C19-diterpenoid alkaloids in the silenced and control plants using LC-MS/MS to determine the effect of gene silencing on their biosynthesis.

-

Gene Expression Analysis: Confirm the knockdown of the target gene expression in the silenced plants using quantitative real-time PCR (qRT-PCR).

Conclusion and Future Perspectives

The biosynthesis of C19-diterpenoid alkaloids is a testament to the chemical ingenuity of plants. The pathway involves a complex interplay of terpene synthases that generate the core skeletons and a vast array of cytochrome P450s that perform intricate oxidative modifications and rearrangements. While significant progress has been made in identifying the key enzymes and intermediates, many aspects of this pathway remain to be fully elucidated.

Future research should focus on:

-

Complete pathway elucidation: Identifying all the enzymes involved in the conversion of the initial diterpene skeletons to the final, highly decorated C19-diterpenoid alkaloids.

-

Quantitative characterization: Determining the kinetic parameters of all enzymes in the pathway to create a comprehensive model of its regulation and flux.

-

Regulatory mechanisms: Understanding how the expression of biosynthetic genes is regulated at the transcriptional and post-transcriptional levels.

-

Metabolic engineering: Utilizing the knowledge of the biosynthetic pathway to engineer the production of specific C19-diterpenoid alkaloids with therapeutic potential in microbial or plant-based systems.

The in-depth understanding of the C19-diterpenoid alkaloid biosynthetic pathway not only provides fundamental insights into plant specialized metabolism but also opens up new avenues for the sustainable production of these valuable and complex molecules for pharmaceutical applications.

References

- 1. Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional diversity of diterpene synthases in Aconitum plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ten years of advances in the chemistry and bioactivities of natural C19-diterpenoid alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Divergent multifunctional P450s-empowered biosynthesis of bioactive tripterifordin and cryptic atiserenoids in Aconitum implies convergent evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gc-ms-based metabolite profiling: Topics by Science.gov [science.gov]

In-Depth Technical Guide to 14-O-acetylneoline: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-O-acetylneoline is a diterpenoid alkaloid isolated from the roots of Aconitum laciniatum, a plant used in traditional Bhutanese medicine. It is a derivative of the more widely known aconitane alkaloid, neoline. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and characterization. This information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

While extensive data on this compound is still emerging, this section summarizes the available information. For comparative purposes, properties of the parent compound, neoline, are also provided.

Table 1: Physical and Chemical Properties of this compound and Neoline

| Property | This compound | Neoline |

| Molecular Formula | C26H41NO7 | C24H39NO6 |

| Molecular Weight | 479.6 g/mol | 437.6 g/mol |

| Appearance | White amorphous powder | Powder |

| Melting Point | Not Reported | 153-154 °C |

| Solubility | Not Reported | Soluble in organic solvents, less soluble in water. |

| Specific Rotation | Not Reported | Not Reported |

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through spectroscopic techniques. The following tables summarize the key spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 2.88 | d | 8.5 |

| 2 | 2.25 | m | |

| 3 | 3.05 | m | |

| 5 | 2.01 | d | 6.0 |

| 6 | 4.01 | t | 6.0 |

| 7 | 2.15 | m | |

| 9 | 2.58 | dd | 7.0, 6.0 |

| 10 | 2.10 | d | 7.0 |

| 11 | 3.45 | s | |

| 13 | 2.75 | d | 7.5 |

| 14 | 4.85 | d | 5.0 |

| 15 | 2.05 | m | |

| 16 | 3.85 | dd | 8.5, 7.0 |

| 17 | 2.45 | d | 6.0 |

| 19 | 2.40, 2.95 | m | |

| 20 | 1.05 | t | 7.0 |

| OMe-6 | 3.30 | s | |

| OMe-16 | 3.35 | s | |

| OAc-14 | 2.08 | s |

Data extrapolated from related compounds and requires experimental verification.

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 84.1 | 11 | 50.5 |

| 2 | 26.5 | 12 | 45.8 |

| 3 | 34.8 | 13 | 45.2 |

| 4 | 39.1 | 14 | 75.5 |

| 5 | 49.0 | 15 | 37.8 |

| 6 | 82.8 | 16 | 82.5 |

| 7 | 45.1 | 17 | 61.5 |

| 8 | 77.5 | 19 | 53.5 |

| 9 | 49.5 | 20 | 13.5 |

| 10 | 42.0 | OMe-6 | 56.3 |

| OMe-16 | 58.0 | OAc-14 (C=O) | 170.5 |

| OAc-14 (CH₃) | 21.4 |

Data extrapolated from related compounds and requires experimental verification.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a key technique for determining the elemental composition of this compound.

-

HR-ESI-MS: m/z [M+H]⁺ calculated for C₂₆H₄₂NO₇⁺, found [value to be inserted from experimental data].

Infrared Spectroscopy

The infrared (IR) spectrum provides information about the functional groups present in the molecule.

-

IR (KBr) νₘₐₓ cm⁻¹: Key absorptions are expected for hydroxyl (-OH), ester carbonyl (C=O), and C-O bonds.

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of this compound.

Isolation of this compound from Aconitum laciniatum

The isolation of this compound is based on the procedure described by Wangchuk et al. (2015).

Workflow for the Isolation of this compound

Caption: Workflow for the isolation of this compound.

Detailed Protocol:

-

Extraction: The air-dried and powdered roots of Aconitum laciniatum are macerated with methanol at room temperature for an extended period. This process is typically repeated multiple times to ensure complete extraction of the alkaloids.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning procedure to separate the alkaloids from neutral and acidic compounds. The extract is dissolved in an acidic solution (e.g., 5% HCl) and washed with a nonpolar solvent (e.g., diethyl ether) to remove neutral compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH) to a pH of 9-10 and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to obtain the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography on silica gel. A gradient elution system, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the different alkaloid components.

-

Fraction Analysis and Purification: The collected fractions are monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic methods.

Workflow for Structure Elucidation

Caption: Spectroscopic workflow for structure elucidation.

Detailed Methodologies:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons and to assign the complete structure.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and elemental composition of the molecule.

-

Infrared Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer to identify the characteristic functional groups.

-

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded to determine the absorption characteristics of the compound in the ultraviolet and visible regions.

Biological Activity and Signaling Pathways

Preliminary studies have indicated that this compound possesses anti-inflammatory properties. Specifically, it has been shown to mitigate inflammation in a murine model of ulcerative colitis. The proposed mechanism involves the modulation of inflammatory signaling pathways.

Simplified Representation of a Potential Anti-Inflammatory Signaling Pathway

Caption: Potential anti-inflammatory mechanism of this compound.

This diagram illustrates a plausible mechanism where this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway, a key regulator of the inflammatory response. Further research is required to fully elucidate the precise molecular targets and signaling cascades involved.

Conclusion

This compound is a promising natural product with demonstrated biological activity. This technical guide provides a foundational summary of its physicochemical properties and the experimental methodologies for its study. As research into this compound and other related diterpenoid alkaloids continues, a more complete understanding of their therapeutic potential will undoubtedly emerge. The data and protocols presented herein are intended to facilitate these future investigations.

The Enduring Enigma of Monkshood: A Technical Guide to the Discovery and History of Aconitum Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Aconitum, commonly known as monkshood or wolfsbane, has captivated human interest for centuries, holding a dual identity as both a potent poison and a valuable medicinal herb. The source of this profound biological activity lies in a complex class of norditerpenoid alkaloids. This technical guide provides an in-depth exploration of the discovery and history of these fascinating compounds, detailing the evolution of their extraction and analytical methodologies, summarizing key quantitative data, and visualizing the intricate signaling pathways they modulate.

A Poisonous Past and a Medicinal Future: A Historical Overview

The use of Aconitum species dates back to ancient times, where they were notoriously employed as arrow poisons and for nefarious purposes[1]. In traditional medicine systems, particularly in Asia, processed Aconitum roots have been used for their analgesic and anti-inflammatory properties[2]. The scientific journey to understand these potent natural products began in the 19th century.

A pivotal moment in the history of Aconitum chemistry was the first isolation of the crystalline alkaloid aconitine from Aconitum napellus in 1833 by German pharmacist P.L. Geiger[3]. This discovery marked the beginning of a long and challenging endeavor to unravel the chemical secrets of this complex genus. Throughout the late 19th and early 20th centuries, chemists painstakingly isolated and characterized a host of other alkaloids. Notable milestones include the work of Alder Wright and A.P. Luff in the late 1800s on the hydrolysis products of aconitine, and the systematic investigations of Aconitum alkaloids initiated by Jacobs in 1936[4]. The complex chemical structure of aconitine was finally elucidated in 1959, a testament to the advancements in analytical chemistry[3].

The timeline below highlights some of the key discoveries in the history of aconitum alkaloids:

-

Ancient Times: Use of Aconitum as a poison in hunting and warfare is documented in Greek and Roman literature[1].

-

Traditional Medicine: Long-standing use of processed Aconitum roots in traditional Chinese and Ayurvedic medicine for various ailments.

-

1833: P.L. Geiger isolates crystalline aconitine from Aconitum napellus[3].

-

Late 19th Century: Wright and Luff investigate the hydrolysis products of aconitine, identifying aconine and benzoic acid.

-

1905: Dunstan and his collaborators discover indaconitine and bikhaconitine.

-

1936: Jacobs begins his systematic investigation of Aconitum alkaloids.

-

1959: The complete chemical structure of aconitine is elucidated[3].

-

Late 20th - 21st Century: Advancements in chromatographic and spectroscopic techniques lead to the isolation and identification of hundreds of new aconitum alkaloids and a deeper understanding of their pharmacological actions.

From Crude Extracts to Pure Compounds: The Evolution of Experimental Protocols

The methods for extracting, isolating, and analyzing aconitum alkaloids have evolved dramatically, mirroring the broader advancements in analytical chemistry.

Historical Extraction and Isolation Methods

Early methods for extracting aconitine were rudimentary and often yielded impure products. A common approach involved:

-

Maceration: The powdered root of Aconitum was macerated in ethanol, sometimes with the addition of tartaric acid to aid in alkaloid extraction[4].

-

Solvent Extraction: The resulting tincture was then subjected to a series of liquid-liquid extractions using solvents like ether to separate the alkaloids from other plant constituents.

-

Precipitation: The crude alkaloid mixture was often precipitated from solution by the addition of a base, such as ammonia.

-

Crystallization: The final step involved repeated crystallization to obtain a more purified form of the alkaloid.

These early methods were often inefficient and lacked the specificity to separate the complex mixture of alkaloids present in the plant.

Modern Extraction and Isolation Techniques

Modern approaches utilize more sophisticated and efficient techniques to isolate and purify aconitum alkaloids:

-

Ultrasonic or Microwave-Assisted Extraction: These methods use sound waves or microwaves to disrupt the plant cell walls, leading to more efficient extraction of alkaloids into the solvent.

-

Supercritical Fluid Extraction: This technique uses a supercritical fluid, such as carbon dioxide, as the extraction solvent. It offers the advantage of being non-toxic and easily removable.

-

Chromatographic Purification: This is the cornerstone of modern alkaloid isolation. A variety of chromatographic techniques are employed, including:

-

Column Chromatography: Using stationary phases like silica gel or alumina to separate alkaloids based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique that allows for the separation and collection of individual alkaloids in high purity.

-

Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can sometimes cause degradation of the alkaloids.

-

The Progression of Analytical Methods

The analytical techniques used to identify and quantify aconitum alkaloids have also seen remarkable progress:

-

Early 20th Century: Primarily relied on colorimetric assays and titration methods, which lacked specificity and could not distinguish between different alkaloids.

-

Mid-20th Century: The advent of Thin-Layer Chromatography (TLC) provided a simple and rapid method for the qualitative analysis of alkaloid mixtures.

-

Late 20th Century: Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection became the workhorses for the separation and quantification of aconitum alkaloids. Early HPLC methods often used normal-phase columns and less sophisticated solvent systems.

-

Present Day: Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) is the state-of-the-art technique. It offers unparalleled sensitivity, selectivity, and speed, allowing for the simultaneous identification and quantification of a wide range of aconitum alkaloids in complex matrices.

The following is a generalized protocol based on modern analytical practices:

-

Sample Preparation:

-

The dried and powdered plant material is accurately weighed.

-

Extraction is performed with a suitable solvent system (e.g., methanol/water with a small amount of acid or base) using ultrasonication or other advanced extraction techniques.

-

The extract is filtered and then diluted to an appropriate concentration for analysis.

-

For biological samples (e.g., plasma, urine), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is typically required to remove interfering substances.

-

-

UPLC Conditions:

-

Column: A sub-2 µm particle size reversed-phase column (e.g., C18) is commonly used for high-resolution separation.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical for UPLC systems.

-

Column Temperature: The column is often maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

-

-

MS/MS Conditions:

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is most commonly used for the analysis of aconitum alkaloids.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantitative analysis due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each target alkaloid.

-

Ion Source Parameters: Parameters such as capillary voltage, cone voltage, and gas flows are optimized to achieve the best signal for the target analytes.

-

Quantitative Data on Aconitum Alkaloids

The following tables summarize key quantitative data for some of the most well-studied aconitum alkaloids.

Table 1: Physicochemical Properties of Major Aconitum Alkaloids

| Alkaloid | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Aconitine | C₃₄H₄₇NO₁₁ | 645.74 | 204 |

| Mesaconitine | C₃₃H₄₅NO₁₁ | 631.71 | 208-209 |

| Hypaconitine | C₃₃H₄₅NO₁₀ | 615.71 | 202-203 |

| Jesaconitine | C₃₅H₄₉NO₁₂ | 675.76 | 197-198 |

| Lappaconitine | C₃₂H₄₄N₂O₈ | 584.70 | 223-226 |

Table 2: Toxicity of Major Aconitum Alkaloids (LD₅₀ in Mice)

| Alkaloid | Route of Administration | LD₅₀ (mg/kg) | Reference |

| Aconitine | Intravenous | 0.12 | [5] |

| Aconitine | Oral | 1.8 | [5] |

| Mesaconitine | Intraperitoneal | 0.32 | [5] |

| Hypaconitine | Intraperitoneal | 1.9 | [5] |

| Jesaconitine | Subcutaneous | 0.24 | [5] |

Table 3: Aconitine Content in Various Aconitum Species

| Species | Plant Part | Aconitine Content (mg/g) | Extraction Method |

| Aconitum napellus | Tuber | 0.3 - 2.0 | Ethanol Extraction |

| Aconitum carmichaelii | Tuber | 0.1 - 0.5 | Methanol Extraction |

| Aconitum kusnezoffii | Tuber | 0.4 - 1.2 | HPLC Quantification |

| Aconitum chasmanthum | Tuber | 4.8 | HPLC Quantification |

Note: The content of alkaloids can vary significantly depending on the species, geographical location, time of harvest, and the specific analytical method used.

Visualizing the Molecular Mechanisms: Signaling Pathways and Workflows

The toxicity and therapeutic effects of aconitum alkaloids are primarily mediated through their interaction with voltage-gated sodium channels (VGSCs). The following diagrams, generated using the DOT language, illustrate these pathways and a general workflow for alkaloid discovery.

Conclusion

The journey of discovery for aconitum alkaloids is a compelling narrative of scientific advancement, from their historical use as poisons to their modern investigation as potential therapeutic agents. The development of sophisticated analytical techniques has been instrumental in isolating and characterizing these complex molecules, paving the way for a deeper understanding of their mechanisms of action. While the inherent toxicity of many aconitum alkaloids presents a significant challenge for drug development, ongoing research into their structure-activity relationships and the exploration of less toxic derivatives hold promise for harnessing their potent biological activities for medicinal purposes. This guide serves as a comprehensive resource for researchers dedicated to unlocking the full potential of these remarkable natural products.

References

- 1. Aconitum and Delphinium sp. Alkaloids as Antagonist Modulators of Voltage-Gated Na+ Channels. AM1/DFT Electronic Structure Investigations and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aconitine - Wikipedia [en.wikipedia.org]

- 5. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 14-O-acetylneoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct experimental data on 14-O-acetylneoline is limited in publicly available scientific literature, this technical guide synthesizes the known biological activities, mechanisms of action, and relevant experimental protocols for its parent compound, neoline. Neoline, a diterpenoid alkaloid from Aconitum species, has demonstrated significant analgesic properties, primarily through the inhibition of the Nav1.7 voltage-gated sodium channel. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and potential signaling pathways associated with neoline, offering a foundational understanding for future research into this compound and related compounds. The potential influence of the 14-O-acetyl group on the bioactivity and toxicity profile of neoline is also discussed.

Introduction

Diterpenoid alkaloids, isolated from plants of the Aconitum and Delphinium genera, are renowned for their potent and diverse biological activities. These compounds have been utilized in traditional medicine for centuries for their analgesic, anti-inflammatory, and cardiotonic effects. However, their therapeutic application is often limited by a narrow therapeutic window and significant toxicity. Neoline is a C19-diterpenoid alkaloid that serves as the structural backbone for many more complex and often more toxic aconite alkaloids. The acetylation of neoline at the C-14 position to form this compound likely modifies its pharmacological profile. Understanding the biological activity of neoline is a critical first step in predicting the potential therapeutic applications and toxicological risks of its acetylated derivative.

Biological Activity of Neoline

The primary and most well-documented biological activity of neoline is its analgesic effect, particularly in the context of neuropathic and diabetic pain.

Analgesic Activity

Studies have shown that neoline can significantly ameliorate mechanical hyperalgesia in animal models of diabetic and chemotherapy-induced peripheral neuropathy.[1][2] This suggests its potential as a therapeutic agent for chronic pain conditions that are often refractory to conventional treatments.

Mechanism of Action

The analgesic effects of neoline are attributed to its interaction with voltage-gated sodium channels, specifically the Nav1.7 subtype.

Inhibition of Nav1.7 Voltage-Gated Sodium Channels

Neoline has been identified as an inhibitor of the Nav1.7 voltage-gated sodium channel.[1][2] The Nav1.7 channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of nociceptive signals.[3] Gain-of-function mutations in the gene encoding Nav1.7 (SCN9A) lead to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain.[3] This genetic validation makes Nav1.7 a prime target for the development of novel analgesics. Neoline's ability to inhibit this channel provides a clear mechanism for its observed analgesic properties.

Quantitative Data

The following table summarizes the key quantitative data regarding the biological activity of neoline.

| Parameter | Value | Species/Cell Line | Experimental Model | Reference |

| IC50 (Nav1.7 Inhibition) | 25.8 nM | HEK293 cells expressing human Nav1.7 | Whole-cell patch clamp | [2] |

| Effective Dose (Analgesia) | 1 - 10 mg/kg (s.c.) | Mice | Diabetic neuropathy model (mechanical hyperalgesia) | [2] |

| Effective Dose (Analgesia) | 10 mg/kg/day (s.c.) for 10 days | Mice | Oxaliplatin-induced peripheral neuropathy | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of neoline.

Whole-Cell Patch Clamp for Nav1.7 Inhibition

This electrophysiological technique is used to measure the ion currents flowing through the Nav1.7 channels in real-time and to assess the inhibitory effect of a compound.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human SCN9A gene (encoding Nav1.7).[1][4][5]

-

Cell Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., Geneticin) to maintain the expression of the Nav1.7 channel.[1]

-

Electrophysiology:

-

Cells are dissociated and plated onto glass coverslips.

-

A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane.

-

The membrane patch under the pipette tip is ruptured by applying gentle suction, establishing the "whole-cell" configuration, which allows for the measurement of currents across the entire cell membrane.

-

Voltage protocols are applied to elicit Nav1.7 currents. A typical protocol involves holding the cell at a negative potential (e.g., -120 mV) and then depolarizing it to various test potentials (e.g., -60 mV to +50 mV) to activate the channels.[6]

-

The compound of interest (e.g., neoline) is applied to the bath solution, and the resulting change in the Nav1.7 current is measured to determine the extent of inhibition.

-

The concentration of the compound is varied to generate a dose-response curve and calculate the IC50 value.[7]

-

Mouse Model of Diabetic Neuropathy and Assessment of Mechanical Hyperalgesia

This in vivo model is used to evaluate the analgesic efficacy of a compound in a disease-relevant context.

-

Induction of Diabetes: Diabetes is typically induced in mice (e.g., C57BL/6 strain) by a single high-dose or multiple low-doses of streptozotocin (STZ), a chemical that is toxic to pancreatic β-cells.[8][9] Blood glucose levels are monitored to confirm the diabetic state.

-

Assessment of Mechanical Hyperalgesia:

-

The von Frey filament test is commonly used to measure the mechanical withdrawal threshold.[8][9][10]

-

Mice are placed on an elevated mesh platform.

-

Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

The threshold is determined as the filament of the lowest force that elicits a paw withdrawal response.

-

A decrease in the withdrawal threshold in diabetic mice compared to control mice indicates mechanical hyperalgesia.

-

The test compound is administered (e.g., subcutaneously), and the withdrawal threshold is measured at different time points to assess the analgesic effect. An increase in the withdrawal threshold after treatment indicates a reduction in pain sensitivity.[11]

-

Signaling Pathways

While the primary mechanism of action of neoline is the direct inhibition of the Nav1.7 ion channel, the downstream consequences of this inhibition can modulate various intracellular signaling pathways. The precise pathways affected by neoline have not been extensively studied; however, based on the known roles of Nav1.7 and ion flux in cellular signaling, the following pathways are of potential relevance.

Caption: Putative signaling pathways modulated by neoline's inhibition of Nav1.7.

Caption: Experimental workflow for characterizing the bioactivity of neoline.

Discussion: The Role of 14-O-acetylation

The presence of a 14-O-acetyl group in this compound is expected to alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, neoline. In the context of Aconitum alkaloids, the ester groups, particularly at the C-8 and C-14 positions, are known to be critical for toxicity. The hydrolysis of these ester groups generally leads to a significant reduction in toxicity. Therefore, it is plausible that this compound may exhibit a different toxicity profile compared to neoline.

Furthermore, the acetyl group could influence the compound's ability to cross the blood-brain barrier and its affinity for the Nav1.7 channel. Further research is required to elucidate the precise impact of this structural modification on the biological activity of neoline.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the well-characterized analgesic properties and Nav1.7 inhibitory mechanism of its parent compound, neoline, provide a strong foundation for future investigations. The data and protocols summarized in this technical guide offer a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this and related diterpenoid alkaloids. Future studies should focus on the direct characterization of this compound to determine its potency, selectivity, and toxicity profile, thereby clarifying its potential as a novel analgesic agent.

References

- 1. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Human embryonic kidney (HEK293) cells express endogenous voltage-gated sodium currents and Na v 1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nanion.de [nanion.de]

- 7. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mouse Models of Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diabetic neuropathy research: from mouse models to targets for treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of diabetic neuropathy progression in a mouse model of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mjcu.journals.ekb.eg [mjcu.journals.ekb.eg]

Toxicological Profile of 14-O-acetylneoline: An In-depth Technical Guide

Disclaimer: No direct toxicological studies or data for 14-O-acetylneoline were found in a comprehensive search of scientific literature and databases. Therefore, this document provides a toxicological profile based on its parent compound, neoline, and structurally related, well-studied C19-diterpenoid alkaloids from the Aconitum species, such as aconitine, mesaconitine, and hypaconitine. The information presented herein should be considered analogous and may not be fully representative of the specific toxicity of this compound.

Introduction

This compound is a diterpenoid alkaloid. It belongs to the C19-diterpenoid alkaloid class, which are characteristic constituents of plants from the Aconitum and Delphinium genera. Many of these alkaloids are known for their potent biological activities, including significant toxicity. The toxicological properties of this class of compounds are primarily attributed to their interaction with voltage-gated sodium channels, leading to cardiotoxicity and neurotoxicity. This guide summarizes the available toxicological data for closely related compounds to infer a potential toxicological profile for this compound.

Quantitative Toxicity Data

The acute toxicity of Aconitum alkaloids is well-documented for several key compounds. The following tables summarize the available median lethal dose (LD50) values for alkaloids structurally related to this compound.

Table 1: Acute Toxicity of Mesaconitine in Mice

| Route of Administration | LD50 (mg/kg) | Reference |

| Oral | 1.9 | [1] |

| Intravenous | 0.085 | [2] |

| Intraperitoneal | 0.213 | [2] |

| Subcutaneous | 0.204 | [2] |

Table 2: Acute Toxicity of Hypaconitine in Mice

| Route of Administration | LD50 (mg/kg) | Reference |

| Subcutaneous | 1.9 | [3] |

Table 3: Acute Toxicity of Aconitine in Mice

| Route of Administration | LD50/LDLo (mg/kg) | Details | Reference |

| Oral | 1 (LDLo) | Convulsions, arrhythmias, diarrhea | [4] |

| Intraperitoneal | 0.100 (LDLo) | Lethal dose value | [4] |

LDLo: Lowest published lethal dose.

Mechanism of Toxicity

The primary mechanism of toxicity for the highly toxic diester-diterpenoid alkaloids (DDAs) from Aconitum species, such as aconitine, is their action on voltage-gated sodium channels (VGSCs) in excitable tissues like the myocardium, nerves, and muscles.[5][6] These alkaloids bind to site 2 of the alpha-subunit of the sodium channel, which leads to a persistent activation of these channels by inhibiting their inactivation.[7][8]

This sustained sodium influx leads to a cascade of downstream effects, including:

-

Cardiotoxicity: Prolonged depolarization of cardiomyocytes disrupts the normal cardiac rhythm, leading to arrhythmias such as ventricular tachycardia and fibrillation, which are often the cause of death in aconite poisoning.[5][9] This is further exacerbated by a subsequent intracellular calcium overload.[10]

-

Neurotoxicity: Persistent neuronal depolarization can lead to symptoms like paresthesia, numbness, and muscle weakness.[5] In severe cases, it can result in convulsions and respiratory paralysis.[9]

Neoline and its derivatives, while generally less toxic than the diester-diterpenoid alkaloids due to the absence of the ester groups, are also known to interact with sodium channels.[11][12]

Toxicokinetics

Aconitum alkaloids are rapidly absorbed after oral ingestion, with symptoms of poisoning appearing within minutes to a couple of hours.[9] They are distributed to various organs, with higher concentrations found in the liver, kidney, and heart.[9] The metabolism of these alkaloids primarily occurs in the liver, involving cytochrome P450 enzymes.[4]

Clinical Manifestations of Toxicity

Poisoning with Aconitum alkaloids presents with a combination of neurological, cardiovascular, and gastrointestinal symptoms.[5]

-

Neurological: Paresthesia and numbness, particularly of the face, perioral area, and limbs, are common early symptoms. Muscle weakness can also occur.[13]

-

Cardiovascular: Hypotension, palpitations, chest pain, and a variety of arrhythmias including bradycardia, tachycardia, and ventricular fibrillation are characteristic features.[5]

-

Gastrointestinal: Nausea, vomiting, abdominal pain, and diarrhea are frequently observed.[13]

Experimental Protocols

6.1. Determination of Acute Toxicity (LD50)

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following is a general protocol based on the "up-and-down" procedure, which is designed to reduce the number of animals required.[14]

-

Animals: Healthy, young adult mice (e.g., BALB/c or ICR strain), weighing between 18-22 g, are used. Animals are housed under standard laboratory conditions with free access to food and water.

-

Test Substance Administration: The test compound is dissolved or suspended in a suitable vehicle (e.g., saline, distilled water with a small amount of Tween 80). The substance is administered via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Procedure:

-

A starting dose is chosen based on available information or preliminary range-finding studies.

-

A single animal is dosed. If the animal survives for a defined period (e.g., 24-48 hours), the next animal receives a higher dose (e.g., by a factor of 1.5). If the animal dies, the next animal receives a lower dose (e.g., by a factor of 0.7).

-

This process is continued until a predetermined number of animals have been tested, and the outcomes (survival or death) are recorded.

-

The LD50 is then calculated using statistical methods such as the Probit analysis or the modified Karber method.[14]

-

-

Observation: Animals are observed for signs of toxicity and mortality at regular intervals for at least 24 hours and then daily for up to 14 days.

6.2. Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability. The following is a general protocol for assessing the cytotoxicity of a compound on a cell line (e.g., H9c2 cardiomyocytes or HT22 neuronal cells).[5][13]

-

Cell Culture: Cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 12-24 hours to allow for attachment.

-

Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24 hours).

-

Assay:

-

After the incubation period, 10 µL of the CCK-8 solution is added to each well.

-

The plate is incubated for 1-4 hours at 37°C.

-

The absorbance is measured at 450 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.

6.3. Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is another method to assess cytotoxicity by measuring the release of the cytosolic enzyme LDH from damaged cells into the culture medium.[13]

-

Cell Culture and Treatment: Similar to the CCK-8 assay, cells are seeded and treated with the test compound.

-

Assay:

-

After treatment, the cell culture supernatant is collected.

-

The LDH activity in the supernatant is measured using a commercially available LDH assay kit according to the manufacturer's instructions. This typically involves a colorimetric reaction where LDH reduces NAD+ to NADH, which then reduces a tetrazolium salt to a colored formazan product.

-

The absorbance is measured at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis: The amount of LDH released is proportional to the number of damaged cells.

Signaling Pathways and Visualizations

The toxicity of Aconitum alkaloids involves the modulation of several key signaling pathways. The following diagrams illustrate these pathways.

7.1. Aconitine-Induced Cardiotoxicity via Sodium and Calcium Channel Dysregulation

Caption: Aconitine induces cardiotoxicity by persistently activating VGSCs, leading to Ca2+ overload and apoptosis.

7.2. Aconitine-Induced Inflammatory Signaling in Cardiomyocytes

Caption: Aconitine promotes cardiomyocyte apoptosis via TNF-α and NLRP3 inflammasome activation.

Conclusion

While direct toxicological data for this compound is not available, the extensive information on its parent compound, neoline, and other structurally similar Aconitum alkaloids provides a strong basis for inferring its potential toxicity. It is highly probable that this compound exhibits cardiotoxic and neurotoxic properties, primarily through the modulation of voltage-gated sodium channels. The acetylation at the 14-O position may influence its potency and toxicokinetics compared to neoline. Any research or handling of this compound should be conducted with extreme caution, assuming a high degree of toxicity. Further toxicological studies are necessary to definitively characterize the safety profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. Aconitine - Wikipedia [en.wikipedia.org]

- 5. e-century.us [e-century.us]

- 6. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Aconitum and Delphinium sp. alkaloids as antagonist modulators of voltage-gated Na+ channels. AM1/DFT electronic structure investigations and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. enamine.net [enamine.net]

- 14. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Known Derivatives of Neoline and Their Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoline, a C19-diterpenoid alkaloid primarily isolated from plants of the Aconitum genus, serves as a pivotal scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a range of significant biological activities, including potent analgesic, anti-inflammatory, and cytotoxic effects. The principal mechanism underlying the analgesic properties of neoline involves the targeted inhibition of the voltage-gated sodium channel Nav1.7, a key player in nociceptive signaling pathways. This technical guide provides a comprehensive overview of the known derivatives of neoline, their biological functions, and the experimental methodologies used for their evaluation. Quantitative data on the biological activities of these compounds are presented, along with detailed protocols for key assays. Furthermore, this guide illustrates the relevant signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms and research logistics.

Introduction to Neoline

Neoline is a naturally occurring diterpenoid alkaloid characterized by a complex polycyclic structure. As a member of the C19-diterpenoid alkaloid family, it is a prominent constituent of various Aconitum species, which have a long history of use in traditional medicine. The intricate stereochemistry of neoline has made it a challenging but attractive target for synthetic and medicinal chemists. Research has increasingly focused on modifying the neoline core to enhance its therapeutic properties while mitigating its inherent toxicity. The primary biological activities of neoline and its derivatives that have garnered significant scientific interest are its analgesic, anti-inflammatory, and cytotoxic potentials.

Biological Functions of Neoline and Its Derivatives

The pharmacological effects of neoline derivatives are diverse, with the most pronounced activities being in the domains of pain management, inflammation, and oncology.

Analgesic Activity

The analgesic effects of neoline and its derivatives are primarily attributed to their interaction with voltage-gated sodium channels, particularly Nav1.7. This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals.

Mechanism of Action: Neoline acts as an inhibitor of the Nav1.7 channel. By blocking this channel, neoline reduces the excitability of nociceptive neurons, thereby dampening the propagation of pain signals to the central nervous system. This targeted action makes neoline and its derivatives promising candidates for the development of novel, non-opioid analgesics for chronic pain conditions.

Anti-inflammatory Activity

Several diterpenoid alkaloids, including derivatives of neoline, have demonstrated significant anti-inflammatory properties. This activity is often evaluated by measuring the inhibition of pro-inflammatory mediators.

Mechanism of Action: The anti-inflammatory effects of these compounds are linked to the suppression of inflammatory pathways. One key mechanism is the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS). Overproduction of NO is a hallmark of inflammatory conditions, and its inhibition is a key therapeutic strategy.

Cytotoxic Activity

The complex molecular architecture of diterpenoid alkaloids has also led to the investigation of their potential as anticancer agents. Various derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cell lines.

Mechanism of Action: The cytotoxic effects of these compounds are often evaluated using cell viability assays, such as the MTT assay, against a panel of human cancer cell lines. The specific molecular targets for the cytotoxic activity of many neoline derivatives are still under active investigation.

Quantitative Data on Neoline Derivatives

The following tables summarize the available quantitative data for neoline and its derivatives, focusing on their Nav1.7 inhibitory and cytotoxic activities. Due to the limited availability of extensive quantitative data specifically for a wide range of neoline derivatives in the public domain, the tables also include data for other relevant Nav1.7 inhibitors to provide context for potency.

Table 1: Nav1.7 Inhibitory Activity of Selected Compounds

| Compound | Type | IC50 (µM) | Cell Line/Assay Condition |

| QLS-81 | Ralfinamide Derivative | 3.5 ± 1.5 | HEK293 cells expressing Nav1.7 |

| Ralfinamide | Parent Compound | 37.1 ± 2.9 | HEK293 cells expressing Nav1.7 |

| PF-05089771 | Aryl Sulfonamide | 0.011 | HEK293 cells expressing Nav1.7 |

Data sourced from multiple studies on Nav1.7 inhibitors, highlighting the potency of compounds targeting this channel. Specific IC50 values for a broad range of neoline derivatives are not widely reported.

Table 2: Cytotoxic Activity of Selected Diterpenoid Alkaloids and Other Compounds

| Compound | Cell Line | IC50 (µM) |

| Compound 6h (cyclopenta[b]quinoline derivative) | Raji | 82.0 |

| Compound 6h (cyclopenta[b]quinoline derivative) | HeLa | 24.4 |

| Compound 7f (cyclopenta[b]quinoline derivative) | HeLa | 84.0 |

| Compound 11x (quinoline derivative) | HCT-116 | 2.56 |

| Compound 11x (quinoline derivative) | A2780 | 3.46 |

| Compound 11x (quinoline derivative) | HeLa | 2.71 |

Note: The IC50 values presented are for various quinoline and diterpenoid alkaloid derivatives to illustrate the range of cytotoxic potencies observed in related compound classes, as extensive data for neoline derivatives is limited.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Neoline's Analgesic Action

Neoline's primary analgesic effect is mediated through the inhibition of the Nav1.7 channel in dorsal root ganglion (DRG) neurons. This inhibition leads to a cascade of downstream effects, including the modulation of the endogenous opioid system.

Experimental Workflow for Assessing Analgesic Activity

A typical workflow to evaluate the analgesic potential of a neoline derivative involves a series of in vivo and in vitro experiments.

Detailed Experimental Protocols

Hot Plate Test for Thermal Analgesia

This protocol assesses the central analgesic activity of a compound by measuring the latency of a mouse's response to a thermal stimulus.

Materials:

-

Hot plate apparatus with adjustable temperature control.

-

Transparent glass cylinder to confine the mouse on the hot plate.

-

Test compound (neoline derivative) and vehicle control.

-

Positive control (e.g., morphine).

-

Male Swiss albino mice (20-25 g).

Procedure:

-

Acclimatize the mice to the laboratory environment for at least one week.

-

Maintain the hot plate temperature at a constant 55 ± 0.5°C.

-

Divide the mice into groups (vehicle, positive control, and different doses of the test compound).

-

Administer the vehicle, positive control, or test compound to the respective groups (e.g., intraperitoneally or orally).

-

At predetermined time points (e.g., 30, 60, and 90 minutes post-administration), place each mouse individually on the hot plate and start a stopwatch.

-

Observe the mouse for nociceptive responses, such as licking of the hind paw or jumping.

-

Record the latency time to the first nociceptive response.

-

To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established, after which the mouse is removed from the hot plate regardless of its response.

-

An increase in the latency time compared to the vehicle control group indicates an analgesic effect.

LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line.

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

-

Lipopolysaccharide (LPS).

-

Test compound (neoline derivative).

-

Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

96-well culture plates.

-

Microplate reader.

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect 100 µL of the cell culture medium from each well.

-

Add 100 µL of Griess reagent to the collected medium.

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the amount of nitrite (a stable metabolite of NO) using a sodium nitrite standard curve.

-

A decrease in nitrite concentration in the presence of the test compound indicates inhibition of NO production and anti-inflammatory activity.

Cell Viability (MTT) Assay for Cytotoxicity

This colorimetric assay assesses the cytotoxic effect of a compound by measuring the metabolic activity of cells.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7).

-

Complete growth medium.

-

Test compound (neoline derivative).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-